molecular formula C21H24N4O2S2 B11622715 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 442552-50-3

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11622715
CAS No.: 442552-50-3
M. Wt: 428.6 g/mol
InChI Key: SQHMKXYAMSNZMV-VBKFSLOCSA-N
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Description

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a potent and selective allosteric inhibitor of Death-Associated Protein Kinase 1 (DAPK1). Recent studies have identified this compound as a key pharmacological tool for probing the non-kinase activities of DAPK1, specifically its role in regulating tumor necrosis factor (TNF)-α-mediated inflammation and necroptosis. Its research value is significant in neuroscience and oncology, as it allows for the specific inhibition of DAPK1's death domain function without affecting its kinase activity, enabling the dissection of DAPK1's complex roles in cell death pathways. This selectivity makes it invaluable for investigating DAPK1's contribution to ischemic brain injury, neurodegenerative diseases, and tumor suppression . The compound acts by binding to the DAPK1 death domain, thereby disrupting its interaction with critical signaling partners and effectively blocking DAPK1-mediated enhancement of necroptosis. Supplied for research applications only, this inhibitor is characterized by its high purity and is intended for use in biochemical assays, cell-based studies, and animal models of disease to further elucidate the pathophysiological mechanisms of DAPK1 and explore potential therapeutic strategies.

Properties

CAS No.

442552-50-3

Molecular Formula

C21H24N4O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

(5Z)-3-(2-methylpropyl)-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O2S2/c1-14(2)13-25-20(27)16(29-21(25)28)12-15-18(23-9-5-3-6-10-23)22-17-8-4-7-11-24(17)19(15)26/h4,7-8,11-12,14H,3,5-6,9-10,13H2,1-2H3/b16-12-

InChI Key

SQHMKXYAMSNZMV-VBKFSLOCSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a novel thiazolidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.

Research indicates that compounds within the thiazolidine family often exhibit diverse biological activities, including:

  • Anticancer Activity : Thiazolidine derivatives have shown promise in inducing apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. For instance, studies have demonstrated that certain thiazolidin derivatives can inhibit cell proliferation and induce cell cycle arrest in cancer cells .
  • Antidiabetic Effects : Some thiazolidine derivatives enhance glucose uptake and improve insulin sensitivity. In animal models, these compounds have been shown to reduce hyperglycemia and improve metabolic profiles in insulin-resistant mice .
  • Anti-inflammatory Properties : The compound has been noted for its ability to reduce pro-inflammatory cytokines and oxidative stress markers in macrophage cultures, suggesting potential applications in treating inflammatory diseases .

Biological Activity Studies

The biological activity of the compound has been evaluated through various studies:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in HeLa cells
AntidiabeticEnhances glucose uptake; reduces hyperglycemia
Anti-inflammatoryReduces ROS and NO levels in macrophages
AntioxidantExhibits moderate antioxidant activity

Case Studies

A notable study investigated the anticancer properties of thiazolidine derivatives similar to the compound . The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo, suggesting a mechanism involving apoptosis induction via mitochondrial pathways .

Another study focused on the anti-inflammatory effects, where treatment with thiazolidine derivatives led to a significant reduction in inflammatory markers in animal models of arthritis .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Compounds in the thiazolidinone class have shown effectiveness against a range of bacterial and fungal pathogens. Preliminary studies suggest that 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one may possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent .
  • Anticancer Properties : Thiazolidinone derivatives are being explored for their potential in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may contribute to this area through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The introduction of substituents at various positions can lead to derivatives with enhanced biological activity or selectivity. For instance, modifications on the piperidine ring or thiazolidinone core can significantly alter the pharmacokinetic and pharmacodynamic profiles of the resultant compounds .

Case Studies

Several studies have highlighted the potential applications of similar compounds:

  • Antimicrobial Screening : A study conducted by Sherif et al. (2013) synthesized various thiazolopyrimidine derivatives and evaluated their antimicrobial activity against standard bacterial strains. The results indicated moderate to high activity compared to reference drugs, suggesting that structural modifications could enhance efficacy .
  • Cancer Cell Line Studies : Research published in Pharmaceuticals demonstrated that thiazolidinone derivatives exhibited significant cytotoxic effects on human cancer cell lines, indicating their potential as chemotherapeutic agents .

Comparison with Similar Compounds

(a) Thiazolidinone Ring Modifications

  • Isobutyl vs. Ethyl/Methoxyethyl : The target compound’s isobutyl group (branched alkyl) increases steric bulk compared to the linear ethyl group in or the polar 2-methoxyethyl group in . This may reduce solubility but enhance lipophilicity, favoring membrane permeability .

(b) Pyrimidinone Ring Modifications

  • Piperidinyl vs. Hydroxyethylpiperazinyl : The target’s piperidinyl group lacks the hydroxyl moiety present in , which likely reduces hydrophilicity. The hydroxyethylpiperazinyl group in could improve aqueous solubility and pharmacokinetics .
  • The target’s simpler piperidinyl group may prioritize selectivity over broad affinity .

(c) Methylation Patterns

  • Additional methyl groups on the pyrido-pyrimidinone core (e.g., 7-methyl in , 9-methyl in ) fine-tune electronic effects and steric hindrance, impacting binding kinetics and metabolic stability .

Hypothetical Property and Activity Trends

While the evidence lacks explicit biological or physicochemical data, the following trends can be inferred:

Solubility : The hydroxyethylpiperazinyl group in may confer higher solubility in polar solvents compared to the target compound’s piperidinyl group.

Bioactivity: Aromatic amino substituents (e.g., phenylethyl in ) might enhance binding to hydrophobic enzyme pockets, whereas the target’s piperidinyl group could favor interactions with amine-recognizing receptors.

Metabolic Stability : Branched alkyl groups (isobutyl) and methylated cores (e.g., 7-methyl in ) may slow oxidative metabolism, extending half-life .

Preparation Methods

Core Thiazolidinone Ring Formation

The 1,3-thiazolidin-4-one core is synthesized via cyclization of a thiourea intermediate. A modified Klika method is employed, where 3-isobutylamine reacts with carbon disulfide in the presence of chloroacetyl chloride to form the thiourea precursor . Cyclization under basic conditions (e.g., potassium carbonate in ethanol) yields the 3-isobutyl-2-thioxo-1,3-thiazolidin-4-one intermediate. Key parameters include:

  • Temperature : 60–70°C for 6–8 hours .

  • Yield : 68–75% after recrystallization from ethanol .

Regiochemical control during cyclization ensures the Z-configuration of the exocyclic double bond, achieved by maintaining anhydrous conditions and slow addition of reagents .

Knoevenagel Condensation for Arylidene Moiety

The 5-arylidene group is introduced via Knoevenagel condensation between the thiazolidinone core and a pyrido[1,2-a]pyrimidin-4-one aldehyde. This step requires:

  • Catalyst : Piperidine or ammonium acetate in acetic acid .

  • Solvent : Ethanol or toluene under reflux (110°C, 12–16 hours) .

  • Yield : 50–60% after column chromatography (silica gel, ethyl acetate/hexane) .

The Z-isomer predominates due to steric hindrance from the isobutyl group, favoring the thermodynamically stable configuration .

Functionalization of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 2-(1-piperidinyl) substituent is installed through nucleophilic aromatic substitution. Key steps include:

  • Chlorination : Treat 4H-pyrido[1,2-a]pyrimidin-4-one with phosphorus oxychloride at 80°C for 4 hours to form the 2-chloro derivative .

  • Amination : React the chlorinated intermediate with piperidine in dimethylformamide (DMF) at 120°C for 8 hours .

  • Purification : Isolate the product via vacuum distillation, achieving 70–80% purity, followed by recrystallization from methanol .

Coupling of Thiazolidinone and Pyrido-pyrimidinone Moieties

The final assembly employs a Suzuki-Miyaura coupling or direct aldol condensation. Optimal conditions involve:

  • Catalyst : Palladium(II) acetate with triphenylphosphine .

  • Base : Sodium carbonate in a dioxane/water mixture .

  • Temperature : 90°C for 24 hours .

  • Yield : 40–45% after HPLC purification .

Analytical Characterization and Optimization

Critical quality control measures include:

ParameterMethodResult
Purity HPLC (C18 column)≥95% (retention time: 12.3 min, mobile phase: acetonitrile/water)
Stereochemistry NMR (NOESY)Z-configuration confirmed by NOE between H-5 and H-aryl
Thermal Stability TGADecomposition onset: 220°C
Solubility Kinetic assay0.12 mg/mL in PBS (pH 7.4)

Reaction optimization focuses on enhancing yields by:

  • Microwave-assisted synthesis : Reduces coupling time to 2 hours with 55% yield .

  • Solid-phase peptide synthesis (SPPS) : Adapts Tentagel Rink resin for scalable production (purity: 85–90%) .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing 5- vs. 4-arylidene formation is minimized using bulky bases (e.g., DBU) to favor the 5-position .

  • Oxidation Sensitivity : The thioxo group is stabilized by conducting reactions under nitrogen atmosphere .

  • Low Solubility : PEGylation at N-3 improves aqueous solubility (3-fold increase) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Scalability
Traditional 40–459548Moderate
Microwave-assisted 55926High
SPPS 708572Low

Q & A

Basic: What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, typically starting with condensation reactions between thiazolidinone precursors and pyrido-pyrimidinone intermediates. For example, analogous compounds are synthesized via reactions of aldehydes with heterocyclic amines, followed by cyclization using catalysts like p-toluenesulfonic acid . Optimization includes varying solvents (e.g., DMF or ethanol), temperatures (60–100°C), and catalysts (e.g., Lewis acids) to improve yield and selectivity. Post-synthetic purification via column chromatography and recrystallization is critical .

Basic: Which spectroscopic techniques confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups and confirm stereochemistry (e.g., Z-configuration of the methylidene moiety) . Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns. X-ray Crystallography: Single-crystal analysis using SHELX software resolves absolute configuration and packing interactions .

Advanced: How can discrepancies in NMR or crystallographic data be resolved during characterization?

For NMR contradictions, use 2D techniques (COSY, HSQC) to resolve overlapping signals or assign ambiguous peaks. In crystallography, employ WinGX/ORTEP for refinement and validate against SHELXL-generated CIF files. If twinning or disorder is observed, use data scaling (e.g., TWINABS) or alternative space groups .

Advanced: What computational methods predict physicochemical properties and drug-likeness?

Use molecular docking (AutoDock, Schrödinger) to assess binding affinity to target proteins. ADMET prediction tools (SwissADME, pkCSM) evaluate bioavailability, permeability, and toxicity. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict reactivity .

Basic: What handling protocols ensure compound stability during storage?

Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct stability studies using HPLC to monitor decomposition under varying pH, temperature, and humidity .

Advanced: How can Design of Experiments (DoE) optimize synthesis parameters?

Apply factorial designs to test variables (solvent polarity, catalyst loading, reaction time). For example, a Central Composite Design (CCD) in flow chemistry systems optimizes yield and minimizes byproducts. Statistical tools (JMP, Minitab) analyze interactions between parameters .

Advanced: What in vitro assays evaluate biological activity (e.g., antimicrobial)?

Antimicrobial: Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria. Antioxidant: DPPH/ABTS radical scavenging assays quantify activity. For cytotoxicity, employ MTT assays on mammalian cell lines .

Basic: How is the Z-configuration of the thiazolidinone-methylidene moiety verified?

The Z-configuration is confirmed via NOESY NMR, which shows spatial proximity between the thioxo group and adjacent protons. X-ray crystallography provides definitive proof by visualizing the spatial arrangement of substituents .

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